threo-Guaiacylglycerol

Description

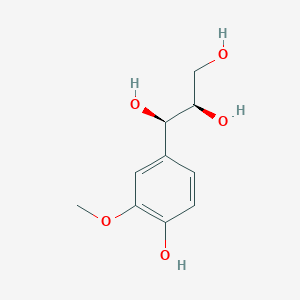

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKFUSLVUZISST-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453870 | |

| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84799-27-9 | |

| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Presence in Lignified Plant Tissues and Cell Walls

threo-Guaiacylglycerol is a fundamental chemical entity intrinsically linked to the structure of lignin (B12514952), a complex polymer that imparts rigidity and hydrophobicity to the cell walls of terrestrial plants. Lignin is a major component of lignified tissues such as wood and sclerenchyma fibers, providing essential mechanical support for upright growth. The polymer is formed through the oxidative coupling of three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively, within the lignin structure.

Identification in Specific Plant Species

Other Relevant Botanical Sources

Scientific investigations have led to the isolation and identification of this compound and its derivatives from numerous plant species. These findings highlight the widespread, albeit often in small quantities, distribution of this chemical structure in the plant kingdom.

Notable botanical sources include:

Eucommia ulmoides : The bark of this tree is a known source of this compound chemfaces.com. Cell-free extracts from Eucommia ulmoides have also been shown to form (-)-threo-guaiacylglycerol-β-coniferyl ether from coniferyl alcohol acs.org.

Lepisorus contortus : The whole plant has been found to contain this compound beta-coniferyl ether nih.gov.

Fraxinus sieboldiana : Chemical analysis of the branches of this species has revealed the presence of this compound derivatives biocrick.com.

Angelica dahurica var. formosana : The roots of this plant contain this compound-beta-ferulic acid ether biocrick.com.

Sambucus williamsii : Lignans, including derivatives of this compound, have been isolated from the stems biocrick.com.

Picrasma quassioides : The stems of this plant are a source of this compound-beta-coniferyl aldehyde ether biocrick.com.

Osmanthus heterophyllus : Its leaves contain the glycoside form, (7R, 8R)-threo-guaiacylglycerol-8-O-4'-sinapyl ether 7-O-beta-D-glucopyranoside biocrick.com.

Medicago truncatula : The roots of this plant contain complex phenolic glycosides derived from this compound, such as 1-O-[E-(4'''-O-threo-guaiacylglycerol)-feruloyl]-3-O-beta-galacturonopyranosyl glycerol biocrick.com.

Pluchea indica : This plant has been reported as a source of this compound beta-coniferyl ether nih.gov.

Soybean (Glycine max) : Extracellular fluids and xylem sap from soybean have been found to contain this compound-8-O-4'-(coniferyl alcohol) ether biocrick.comnih.gov.

The table below summarizes various botanical sources and the specific this compound compounds identified.

| Botanical Source | Plant Part | Compound Identified |

|---|---|---|

| Eucommia ulmoides | Bark | threo-Guaiacylglycerol |

| Lepisorus contortus | Whole Plant | threo-Guaiacylglycerol beta-coniferyl ether |

| Fraxinus sieboldiana | Branch | threo-Guaiacylglycerol derivatives |

| Angelica dahurica var. formosana | Roots | threo-Guaiacylglycerol-beta-ferulic acid ether |

| Picrasma quassioides | Stems | threo-Guaiacylglycerol-beta-coniferyl aldehyde ether |

| Osmanthus heterophyllus | Leaves | (7R, 8R)-threo-Guaiacylglycerol-8-O-4'-sinapyl ether 7-O-beta-D-glucopyranoside |

| Soybean (Glycine max) | Extracellular fluids / Xylem sap | threo-Guaiacylglycerol-8-O-4'-(coniferyl alcohol) ether |

Occurrence of this compound Beta-O-4' Neolignans and Related Structures

A significant class of this compound derivatives found in nature are the neolignans, which are formed by the oxidative coupling of two phenylpropanoid units mdpi.com. The β-O-4' (or 8-O-4') linkage is a common structural motif in these compounds. These neolignans are almost certainly produced in vivo through the peroxidase-mediated radical coupling of monomers like coniferyl alcohol nih.gov.

Key examples of naturally occurring this compound β-O-4' neolignans include:

This compound-β-O-4'-coniferyl ether : This compound, also known as this compound-8-O-4'-(coniferyl alcohol) ether (tGGCE), has been identified in soybean extracellular fluids and Aged Garlic Extract biocrick.comnih.gov. It has also been reported in Lepisorus contortus and Pluchea indica nih.gov.

This compound-β-O-4'-sinapyl ether : A neolignan featuring a sinapyl alcohol moiety, (7R, 8R)-threo-guaiacylglycerol-8-O-4'-sinapyl ether 7-O-beta-D-glucopyranoside, was isolated from the leaves of Osmanthus heterophyllus biocrick.com. The stereochemistry and biosynthesis of a related compound, guaiacylglycerol-8-O-4′-(sinapyl alcohol) ether (GGSE), have been studied in Eucommia ulmoides researchgate.net.

This compound-β-O-4'-ferulic acid ether : This derivative has been isolated from the roots of Angelica dahurica var. formosana biocrick.com.

This compound-β-O-4'-coniferyl aldehyde ether : This aldehyde-containing neolignan was found in the stems of Picrasma quassioides biocrick.com.

The table below details specific β-O-4' neolignans and their known botanical origins.

| β-O-4' Neolignan Structure | Botanical Source(s) |

|---|---|

| threo-Guaiacylglycerol-β-O-4'-coniferyl ether | Soybean (Glycine max), Aged Garlic Extract, Lepisorus contortus, Pluchea indica |

| threo-Guaiacylglycerol-8-O-4'-sinapyl ether 7-O-beta-D-glucopyranoside | Osmanthus heterophyllus |

| threo-Guaiacylglycerol-beta-ferulic acid ether | Angelica dahurica var. formosana |

| threo-Guaiacylglycerol-beta-coniferyl aldehyde ether | Picrasma quassioides |

Formation in Complex Biological Extracts (e.g., Aged Garlic Extract)

This compound derivatives can be formed during the processing and aging of biological materials. A prominent example is the formation of this compound-β-O-4′-coniferyl ether in Aged Garlic Extract (AGE) nih.gov.

Aged Garlic Extract is produced by soaking sliced raw garlic cloves in aqueous ethanol (B145695) for an extended period, often exceeding 10 months doi.org. This long-term aging process fundamentally alters the chemical profile of the garlic. Unstable and odorous compounds present in fresh garlic, such as allicin, are converted into more stable and less odorous organosulfur compounds like S-allylcysteine doi.orgnih.gov.

The formation of lignan (B3055560) and neolignan structures like this compound-β-O-4′-coniferyl ether within AGE is believed to be a result of the complex interplay of chemical and enzymatic reactions that occur during this prolonged aging period nih.gov. While the precise mechanisms are not fully elucidated, the process involves the transformation of various precursor molecules present in raw garlic. For instance, saccharides in raw garlic, primarily fructans, undergo hydrolysis, and characteristic sulfur constituents are chemically modified nih.gov. It is within this complex reactive environment that precursors can couple to form neolignan structures not found in the raw starting material.

Biogenesis and Biosynthetic Pathways of Threo Guaiacylglycerol

Integration within the Phenylpropanoid Pathway

The biosynthesis of threo-guaiacylglycerol begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. usp.br This pathway transforms the amino acid L-phenylalanine into a variety of phenolic compounds. nih.govwikipedia.org The initial step is the deamination of L-phenylalanine by the enzyme L-phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.gov A series of subsequent hydroxylation, methylation, and ligation reactions, catalyzed by enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), caffeoyl-CoA O-methyltransferase (CCoAOMT), and cinnamoyl-CoA reductase (CCR), lead to the formation of monolignols. researchgate.net

Coniferyl alcohol, the primary precursor for the guaiacyl unit of this compound, is a major product of this pathway, particularly in gymnosperms. wikipedia.orgnih.gov The final step in the formation of coniferyl alcohol is the reduction of coniferyl aldehyde by cinnamyl alcohol dehydrogenase (CAD). nih.govresearchgate.net The entire process is tightly regulated, with the monolignols themselves, including coniferyl alcohol, potentially acting as signaling molecules that provide feedback to regulate the expression of biosynthetic genes and the activity of enzymes like PAL. nih.govfrontiersin.org

Table 1: Key Enzymes in the Biosynthesis of Coniferyl Alcohol

| Enzyme | Abbreviation | Function |

| L-Phenylalanine ammonia-lyase | PAL | Deaminates L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to its CoA thioester. |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Methylates caffeoyl-CoA to feruloyl-CoA. |

| Cinnamoyl-CoA reductase | CCR | Reduces feruloyl-CoA to coniferyl aldehyde. |

| Cinnamyl alcohol dehydrogenase | CAD | Reduces coniferyl aldehyde to coniferyl alcohol. |

Enzymatic Synthesis from Monolignols

The formation of the characteristic β-O-4 ether linkage in this compound occurs through the oxidative coupling of monolignols in the cell wall. This process is not under direct genetic control but is rather a result of combinatorial chemistry involving enzyme-generated radicals.

Coniferyl alcohol is the essential building block for the guaiacyl moiety of this compound. wikipedia.org In the process of lignification, coniferyl alcohol is oxidized to form resonance-stabilized radicals. nih.gov The subsequent coupling of these radicals leads to the formation of various linkages, with the β-O-4 linkage being the most abundant in lignin (B12514952). The reaction between a coniferyl alcohol radical and a growing lignin polymer (or another monolignol) results in the formation of a guaiacylglycerol-β-aryl ether structure.

The enzymatic oxidation of coniferyl alcohol is primarily catalyzed by class III peroxidases, which are heme-containing enzymes located in the plant cell wall. oup.com These peroxidases utilize hydrogen peroxide (H₂O₂) as an oxidizing agent to generate monolignol radicals. oup.comnih.gov The catalytic cycle of peroxidases involves the reduction of H₂O₂, which in turn oxidizes the enzyme. The activated enzyme then abstracts an electron from the monolignol, creating a phenoxy radical. oup.comtaylorfrancis.com The availability of H₂O₂ in the cell wall is a critical factor controlling the rate of lignification and, consequently, the formation of guaiacylglycerol (B1216834) structures. oup.com

The coupling of monolignol radicals can result in the formation of two diastereomers: erythro and threo. The nomenclature refers to the relative stereochemistry at the α and β carbons of the propanoid side chain. chemistrysteps.comchiralpedia.com In the Fischer projection, if similar substituents on the α and β carbons are on the same side, it is the erythro isomer; if they are on opposite sides, it is the threo isomer. chiralpedia.comyoutube.com Research on the stereochemistry of β-O-4 structures formed in vitro and in vivo has shown that the ratio of erythro to threo isomers can be influenced by reaction conditions. nih.gov Studies with plant extracts have indicated a preference for the formation of one diastereomer over the other. For instance, in incubations with enzyme preparations from Euonymus ulmoides, the erythro isomer of syringylglycerol-β-syringyl ether was preferentially produced. researchgate.net The stereochemical outcome is not random and suggests some level of control, potentially through the influence of the local environment within the cell wall or the involvement of dirigent proteins that can guide the coupling of radicals. nsf.govarkat-usa.org

In angiosperms, lignin is typically composed of both guaiacyl (G) and syringyl (S) units, derived from coniferyl alcohol and sinapyl alcohol, respectively. wikipedia.org Cross-coupling reactions between these two different monolignols are common and lead to the formation of G-S and S-G β-O-4 linkages. The radical of one monolignol can couple with another type of monolignol, resulting in a variety of structural motifs within the lignin polymer. The relative abundance of coniferyl and sinapyl alcohols and the reactivity of their corresponding radicals influence the frequency of these cross-coupling reactions.

Mechanisms of Quinone Methide Intermediates in Lignin Biogenesis

The formation of the β-O-4 ether linkage proceeds through a key reactive intermediate known as a quinone methide. nih.govresearchgate.net Following the initial radical coupling of a monolignol (e.g., coniferyl alcohol) at its β-position with the phenolic oxygen of a growing lignin polymer (or another monolignol), a quinone methide intermediate is formed. researchgate.net This intermediate is highly electrophilic and readily reacts with nucleophiles present in the cell wall, most commonly water. researchgate.net

The nucleophilic addition of water to the α-carbon of the quinone methide rearomatizes the phenolic ring and creates the glycerol (B35011) side chain, resulting in the stable guaiacylglycerol-β-aryl ether structure. nih.gov The stereochemical outcome of this nucleophilic addition, leading to either the threo or erythro isomer, is influenced by the structure of the quinone methide and the reaction environment. nih.gov Studies have shown that for guaiacyl-type quinone methides, the threo isomer is often the kinetically favored product. nih.gov

Influence of Dirigent Proteins (DIRs) on Stereoselective Coupling

The stereochemistry of lignan (B3055560) and lignin precursors, including the formation of this compound, is significantly influenced by a class of non-catalytic glycoproteins known as dirigent proteins (DIRs). These proteins play a crucial role in directing the stereoselective coupling of monolignol radicals, which are generated by oxidative enzymes such as laccases and peroxidases.

In the absence of dirigent proteins, the oxidative coupling of monolignols like coniferyl alcohol is a random process that results in a racemic mixture of various dimers. This mixture includes (+/–) 8,8'-, (+/–) 8,5'-, and 8-O-4'-linked products, the latter of which includes both threo and erythro isomers of guaiacylglycerol 8-O-4'-coniferyl alcohol ether. However, the presence of DIRs imposes strict regio- and stereoselectivity on this reaction.

The fundamental mechanism of DIRs involves capturing and orienting two monolignol radicals within the dirigent site. This precise orientation facilitates the coupling reaction to proceed in a specific stereochemical manner. For instance, different DIRs can direct the coupling of two coniferyl alcohol radicals to form either (+)-pinoresinol or (-)-pinoresinol, depending on the specific protein involved. This control is essential for the biosynthesis of optically active lignans (B1203133) with specific biological functions.

While much of the initial research on DIRs focused on the formation of lignans with an 8-8' linkage (like pinoresinol), there is substantial evidence suggesting their involvement in controlling the formation of the 8-O-4' linkages predominant in the lignin polymer. It has been proposed that proteins containing dirigent sites are responsible for the regioselectivity that leads to the high prevalence of these 8-O-4' bonds in lignin. These dirigent sites involved in lignification are thought to be distinct from those that direct lignan biosynthesis. By guiding the orientation of the monolignol radicals, these proteins can favor the formation of one diastereomer over the other, thereby influencing the ratio of threo to erythro forms of guaiacylglycerol units within the growing lignin polymer.

The table below summarizes the outcomes of monolignol coupling with and without the influence of dirigent proteins.

| Coupling Condition | Products | Stereoselectivity |

| Without Dirigent Proteins | Racemic mixture of lignans and oligolignols (e.g., (+/-)-pinoresinol, (+/-)-dehydrodiconiferyl alcohol, threo/erythro-guaiacylglycerol 8-O-4'-coniferyl alcohol ether) | Non-selective |

| With Dirigent Proteins | Specific stereoisomers (e.g., (+)-pinoresinol or (-)-pinoresinol) | Highly selective |

Biosynthesis of Flavonolignans Featuring a this compound Moiety

Flavonolignans are hybrid natural products formed by the oxidative coupling of a flavonoid and a phenylpropanoid, most commonly coniferyl alcohol. The biosynthesis of these complex molecules results in a variety of structures, with the stereochemistry of the linkage between the two moieties being a key determinant of their biological activity. The formation of flavonolignans that include a this compound portion is a stereospecific process believed to be under enzymatic control.

The biosynthetic pathway begins with the generation of radicals from both the flavonoid and the monolignol precursor by oxidative enzymes like peroxidases and laccases. The subsequent coupling of these two different radicals is not random; it is a controlled process that leads to the formation of specific isomers. For example, the biosynthesis of silymarin (B1681676) components, such as silybin (B1146174) A and silybin B, in milk thistle (Silybum marianum) involves the coupling of the flavonoid taxifolin (B1681242) with coniferyl alcohol.

The stereoselective formation of flavonolignans containing a this compound moiety strongly suggests the involvement of dirigent proteins. These proteins are thought to guide the coupling of the flavonoid and monolignol radicals to ensure the correct regiochemistry and stereochemistry of the final product. An example of this is the formation of the diastereomeric pair of flavonolignans, threo-(−)-guaiacylglycerol-β-tricin ether [(−)-salcolin A] and erythro-(−)-guaiacylglycerol-β-tricin ether [(−)-salcolin B]. The absolute configurations of these compounds indicate an enantioselective coupling between tricin (B192558) and coniferyl alcohol radicals, which is likely mediated by a dirigent protein.

The general proposed steps for the biosynthesis of a this compound-containing flavonolignan are:

Generation of Precursors: Biosynthesis of a flavonoid (e.g., taxifolin, tricin) through the flavonoid pathway and a monolignol (e.g., coniferyl alcohol) through the phenylpropanoid pathway.

Oxidative Radicalization: Peroxidases or laccases catalyze the formation of a phenoxy radical on both the flavonoid and the monolignol.

Stereoselective Coupling: A dirigent protein captures and orients the two radicals to facilitate a specific coupling, leading to the formation of the 8-O-4' linkage with a defined threo configuration.

Further Modifications: The resulting flavonolignan may undergo further enzymatic modifications, such as glycosylation.

Biotechnological Approaches to Lignin Bioengineering via this compound Pathways

Lignin's complex and robust structure presents a significant challenge for the industrial utilization of plant biomass, particularly in the production of biofuels and other bioproducts. Consequently, significant research efforts are directed towards lignin bioengineering to create plants with modified lignin that is more amenable to processing. Manipulating the pathways related to this compound formation is a key aspect of these strategies.

Another promising biotechnological approach is the modification of dirigent protein expression. Since DIRs control the stereochemistry of monolignol coupling, altering their function or expression levels could directly influence the stereochemical properties of the lignin polymer. By engineering plants to express specific DIRs, it may be possible to favor the formation of lignin with a higher proportion of linkages that are more easily cleaved by chemical or enzymatic treatments. While this area of research is still developing, the known role of DIRs in dictating coupling outcomes makes them a prime target for future lignin bioengineering efforts.

Furthermore, synthetic biology approaches aim to introduce novel monolignol substitutes into the lignin polymer. By expressing heterologous genes in plants, researchers can produce alternative monomers that, when incorporated into lignin, create weaker linkages. For example, the introduction of curcumin (B1669340) or scopoletin (B1681571) into the lignin of Arabidopsis has been shown to make the resulting cell walls more easily degradable. This strategy, combined with the manipulation of native monolignol pathways and their stereochemical control, offers a powerful toolkit for designing lignin with desirable properties for various biotechnological applications.

The table below outlines some biotechnological strategies for lignin modification and their potential impact on lignin structure.

| Biotechnological Strategy | Target | Potential Outcome on Lignin Structure |

| Gene Down-regulation (RNAi, CRISPR/Cas9) | Key enzymes in monolignol biosynthesis (e.g., C4H, HCT, COMT) | Reduced lignin content; altered S/G/H ratio; modified linkage distribution. |

| Dirigent Protein Modification | Expression or function of specific DIRs | Altered stereochemistry of lignin linkages; potential for increased degradability. |

| Synthetic Biology | Introduction of heterologous biosynthetic genes | Incorporation of novel monolignol substitutes; creation of lignin with more easily cleavable bonds. |

Biological Roles and Physiological Significance of Threo Guaiacylglycerol

Central Role as a Lignin (B12514952) Monomer and Structural Unit

threo-Guaiacylglycerol represents a fundamental structural unit within the complex lignin polymer, specifically as a guaiacyl (G) unit. Lignin is a primary component of the secondary cell walls in vascular plants, providing structural rigidity, impermeability, and resistance to microbial attack. It is synthesized primarily from three monolignol precursors: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which, once incorporated into the lignin polymer, are referred to as p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively mdpi.com.

Function as a Model Compound for Studying Lignin Structure and Formation

Due to the immense complexity and irregular structure of the natural lignin polymer, researchers extensively use simpler, well-defined model compounds to study its chemical behavior. This compound and, more commonly, its dimeric derivative guaiacylglycerol-β-guaiacyl ether (GGE), serve as indispensable models for the dominant β-O-4 linkage in lignin mdpi.comncsu.edu. These models allow for detailed investigation into the mechanisms of lignin degradation, which is crucial for industrial processes like chemical pulping, biomass conversion to biofuels, and the production of value-added aromatic chemicals mdpi.comrsc.org.

Studies using GGE have elucidated pathways for cleaving the resilient β-O-4 bond under various conditions, including thermal treatment, subcritical water processing, and alkaline aerobic oxidation mdpi.comrsc.org. By analyzing the degradation products of these model compounds, scientists can understand how different chemical environments affect the stability of lignin's ether linkages mdpi.comresearchgate.net. This knowledge is instrumental in designing more efficient and selective methods for delignification in the paper industry and for depolymerizing biomass for biorefinery applications. The stereochemistry of the model compounds is also critical, as studies have shown that erythro and threo isomers can exhibit different degradation rates and pathways researchgate.net.

| Area of Research | Specific Application of Guaiacylglycerol-based Models | Key Findings |

|---|---|---|

| Pulping and Bleaching | Studying the cleavage of β-O-4 bonds during alkaline delignification and oxygen bleaching processes. researchgate.netresearchgate.net | Revealed mechanisms of bond cleavage and the differential reactivity of erythro and threo isomers. researchgate.net |

| Biofuel Production | Investigating depolymerization pathways under conditions like pyrolysis and subcritical water treatment. mdpi.com | Identified distinct breakdown pathways and products, aiding in the optimization of biomass conversion. mdpi.com |

| Lignin Valorization | Analyzing pathways for producing specific aromatic chemicals, such as vanillin (B372448), through oxidation. rsc.org | Confirmed known production pathways and suggested the existence of previously undisclosed routes. rsc.org |

| Lignin Biosynthesis | Mimicking the formation of β-O-4 structures from quinone methide intermediates to understand stereoselectivity. nih.govacs.org | Demonstrated the preferential formation of the threo isomer from guaiacyl-type quinone methides. nih.govacs.org |

Involvement in Lignification Processes During Plant Development

Lignification is the tightly regulated process of depositing lignin into the cell wall, which is essential for the normal growth and development of terrestrial plants. This process strengthens the cell wall, provides mechanical support, and facilitates water transport by making the walls of xylem vessels impermeable.

Tracheary elements (TEs) are the primary water-conducting cells in the xylem. Their differentiation is a highly specialized form of programmed cell death (PCD) that culminates in a hollow, dead cell reinforced with a thick, lignified secondary cell wall nih.govoup.com. The Zinnia (Zinnia elegans) mesophyll cell culture is a widely used model system for studying this process, as individual cells can be induced to transdifferentiate into TEs synchronously oup.comtandfonline.com.

During TE differentiation, the deposition of lignin occurs after the synthesis of secondary wall polysaccharides like cellulose (B213188) and xylan (B1165943) tandfonline.com. The guaiacylglycerol (B1216834) units, derived from their monolignol precursor coniferyl alcohol, are incorporated into the secondary walls of TEs nih.gov. Interestingly, research indicates that the bulk of lignification can occur post-mortem, after the TE has undergone PCD oup.comtandfonline.comnih.gov. In this non-cell-autonomous process, the dead TE is supplied with monolignols and other necessary substrates (like hydrogen peroxide) by the surrounding living xylem parenchyma cells oup.comnih.gov. The monolignols are then oxidized by peroxidases and laccases that are bound to the TE secondary cell wall, leading to the formation of the lignin polymer oup.comnih.gov.

The formation of the lignin polymer from monolignols is a combinatorial radical process. After the initial enzymatic oxidation of the monolignol (e.g., coniferyl alcohol), the resulting radical can couple with the growing lignin polymer. When a monolignol couples at the β-position of a lignin unit, a β-O-4 linkage is formed, creating a transient p-quinone methide (QM) intermediate nih.govacs.orgresearchgate.netescholarship.org.

This QM intermediate is a critical electrophile in the polymerization process researchgate.netescholarship.org. The subsequent nucleophilic attack on the QM, typically by water in the plant cell wall, results in the regeneration of the aromatic phenolic group and establishes the final stereochemistry at the α-carbon of the newly formed guaiacylglycerol unit nih.govacs.org. Studies using synthetic QM models have shown that for guaiacyl-type (G-type) QMs, the addition of water stereopreferentially forms the threo isomer over the erythro isomer, with reported erythro/threo ratios as low as 24:76 nih.govacs.org. This stereochemical preference is a key factor in determining the final structure of the lignin polymer in the cell wall.

Participation in Plant Metabolic Grids and Inter-pathway Relationships

The biosynthesis of this compound is intrinsically linked to one of the most fundamental metabolic routes in plants: the phenylpropanoid pathway nih.govfrontiersin.orgnih.gov. This pathway is responsible for producing a vast array of phenolic compounds that are crucial for plant growth, development, and defense.

The ultimate precursor for the aromatic ring of guaiacylglycerol is the amino acid phenylalanine, which is derived from the shikimate pathway. The general phenylpropanoid pathway begins with the deamination of phenylalanine by the enzyme Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid nih.govresearchgate.net. A series of subsequent hydroxylation and methylation steps converts cinnamic acid into feruloyl-CoA. This intermediate stands at a branch point leading to the monolignol-specific pathway nih.gov. A two-step reduction of feruloyl-CoA, catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD), yields coniferyl alcohol researchgate.net. This monolignol is then transported to the cell wall, where it is oxidized and incorporated into the lignin polymer, forming guaiacylglycerol structural units nih.gov. The phenylpropanoid pathway is thus a central hub, connecting primary metabolism (amino acid synthesis) with the secondary metabolism that produces lignin and many other essential compounds nih.govnih.gov.

Contribution to Plant Defense Mechanisms (within Lignan (B3055560)/Neolignan Contexts)

While the majority of monolignols are polymerized into lignin, a portion can be diverted to synthesize other classes of defensive compounds, notably lignans (B1203133) and neolignans researchgate.netnih.gov. These molecules are formed by the oxidative coupling of two phenylpropanoid units (C6-C3 units) researchgate.net. The precursor for the guaiacylglycerol unit, coniferyl alcohol, is a primary building block for many lignans and neolignans nih.gov.

Unlike the random polymerization that forms lignin, the coupling to form lignans is often stereospecific. "Classical lignans" are defined by a β-β' (or 8-8') linkage between the two monomer units, whereas "neolignans" are coupled in any other manner nih.govmdpi.com. Structures containing the guaiacylglycerol moiety can be found within neolignans. These compounds are widely distributed in the plant kingdom and exhibit a broad range of biological activities, including roles as antioxidants, antifeedants, and antimicrobials, thus forming a key part of the plant's chemical defense system against pathogens and herbivores nih.govnih.govresearchgate.net. The synthesis of these compounds represents a metabolic diversion from lignification, allowing the plant to balance the needs for structural reinforcement with those of active defense.

Chemical Synthesis and Stereocontrolled Methodologies for Threo Guaiacylglycerol

Total Synthesis of Individual Stereoisomers of threo-Guaiacylglycerol and its Aryl Ether Derivatives

The total synthesis of guaiacylglycerol (B1216834) and its β-aryl ether derivatives, which represent the most common linkage in lignin (B12514952) (β-O-4), has been achieved through various multi-step sequences. These syntheses provide access to both threo and erythro diastereomers, allowing for their individual characterization and study.

A common strategy begins with readily available starting materials like vanillin (B372448) or guaiacol (B22219). For instance, the synthesis of guaiacylglycerol-β-guaiacyl ether, a key lignin model compound, can be accomplished in five steps starting from guaiacol. researchgate.net A key step in many syntheses involves the condensation of a protected vanillin derivative with a phenoxyacetic acid derivative to construct the core arylglycerol-β-aryl ether structure. researchgate.net Subsequent manipulation of functional groups and stereocenters leads to the target molecules.

The separation of the final erythro and threo diastereomers is often accomplished using chromatographic techniques, such as ion exchange chromatography of their borate (B1201080) complexes. researchgate.net The synthesis of various aryl ether derivatives, such as 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol and its syringyl analogues, has also been reported, providing a range of model compounds for lignin research. researchgate.net

Table 1: Examples of Synthesized Guaiacylglycerol Derivatives

| Compound Name | Starting Materials | Key Synthetic Steps | Reference |

|---|---|---|---|

| Guaiacylglycerol-β-guaiacyl ether | Guaiacol, 4-(α-bromoacetyl)-guaiacol | Condensation reaction | researchgate.net |

| 1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol | (2-methoxyphenoxy)ethanoic acid, Vanillin ether | Condensation, Separation of isomers | researchgate.net |

Stereoselective and Diastereoselective Synthetic Routes

Achieving high stereoselectivity is crucial for obtaining pure this compound. Several modern synthetic methodologies have been employed to control the formation of the two adjacent stereocenters.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in aldol (B89426) reactions. The Evans aldol reaction, for example, utilizes chiral oxazolidinone auxiliaries temporarily incorporated into one of the reactants to direct the stereochemical outcome of the carbon-carbon bond formation. slideshare.netchem-station.com This method is renowned for its high diastereoselectivity, typically proceeding through a six-membered chair-like transition state involving a boron enolate. tcichemicals.comalfa-chemistry.com

The general mechanism involves the formation of a Z-enolate, which then reacts with an aldehyde to produce a syn-aldol adduct with predictable stereochemistry controlled by the chiral auxiliary. chem-station.com While the standard Evans protocol reliably yields syn products, modifications in the choice of Lewis acid and auxiliary can sometimes be used to access other stereoisomers. alfa-chemistry.com For the synthesis of threo (or anti) products like this compound, a direct Evans syn-aldol reaction would not be the final step. Instead, it could be used to set one stereocenter, with subsequent inversion of another, or alternative auxiliary-based methods that favor anti products would be employed.

The Mitsunobu reaction is a versatile and reliable method for the stereochemical inversion of secondary alcohols. wikipedia.orgresearchgate.net This reaction converts an alcohol into various other functional groups using triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter at the alcohol-bearing carbon. organic-chemistry.orgatlanchimpharma.com

In the context of guaiacylglycerol synthesis, the Mitsunobu reaction is a powerful strategy for accessing the threo isomer from a more easily synthesized erythro precursor. A synthetic sequence could involve an initial reaction that produces a mixture of diastereomers or selectively forms the erythro isomer. This intermediate can then be subjected to a Mitsunobu reaction (e.g., esterification with a carboxylic acid followed by hydrolysis) to invert the configuration of the secondary hydroxyl group, yielding the desired threo diastereomer. researchgate.netnih.gov This approach provides a strategic advantage by allowing access to a less thermodynamically stable or kinetically favored product through a stereospecific transformation.

Table 2: Key Features of the Mitsunobu Reaction for Stereoinversion

| Reagents | Role | Stereochemical Outcome |

|---|---|---|

| Secondary Alcohol | Substrate with stereocenter to be inverted | Inversion of configuration |

| Triphenylphosphine (PPh3) | Activates the alcohol | Forms a good leaving group |

| Diethyl azodicarboxylate (DEAD) | Oxidant | Drives the formation of the phosphonium (B103445) intermediate |

The diastereoselective reduction of a β-keto precursor is another effective strategy for controlling the stereochemistry of the guaiacylglycerol backbone. The choice of reducing agent and reaction conditions can significantly influence the ratio of threo to erythro products.

Reductions of α-alkoxy ketones can be directed by chelation control. Reagents like zinc borohydride (B1222165) are known to form a rigid five-membered chelate between the zinc ion, the ketone carbonyl, and the adjacent α-alkoxy group. The hydride is then delivered from the less sterically hindered face of this complex. This chelation-controlled delivery often leads to the selective formation of the syn (in this context, erythro) diastereomer. However, non-chelating reducing agents or conditions that disrupt chelation (e.g., using bulky protecting groups on the α-oxygen) favor a Felkin-Anh model of attack, which can lead to the preferential formation of the anti (threo) diastereomer. Therefore, by carefully selecting the reducing agent and the substrate's protecting groups, the reduction can be steered to enrich the desired this compound isomer.

Preparation of Labeled Analogs for Mechanistic Investigations

Isotopically labeled analogs of this compound are invaluable tools for studying the mechanisms of lignin biosynthesis, degradation, and chemical processing. The incorporation of stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H) allows for the tracking of specific atoms through complex reaction pathways using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. nih.gov

The synthesis of labeled compounds typically involves introducing the isotopic label at an early stage using a commercially available labeled starting material. researchgate.net For example, a synthesis of ¹³C-labeled this compound could start from ¹³C-labeled vanillin or a labeled guaiacol derivative. The labeled precursor is then carried through the established synthetic route. The position of the label can be strategically chosen to probe specific bond-forming or bond-breaking events in a reaction mechanism.

Derivatization Strategies for Structural Elucidation and Probe Development

Chemical derivatization plays a critical role in the study of this compound. Derivatives are prepared for several purposes, including simplifying structural elucidation, improving analytical properties, and creating molecular probes to study biological or chemical processes.

A common derivatization technique is acetylation, where the hydroxyl groups are converted to acetate (B1210297) esters. scispace.com Acetylation often makes the compound more volatile and amenable to analysis by gas chromatography and can simplify NMR spectra, aiding in the confirmation of stereochemistry. researchgate.net For example, the non-crystalline guaiacylglycerol-β-guaiacyl ether can be converted into a crystalline triacetate, facilitating its purification and characterization. scispace.com

Other derivatization strategies can be employed to develop probes. For instance, a fluorescent tag could be attached to one of the hydroxyl groups, allowing the molecule's interaction with enzymes or its movement within a system to be monitored using fluorescence microscopy. Similarly, attaching a reactive group can create a probe for identifying binding partners through covalent labeling.

Principles of Asymmetric Synthesis Applied to this compound Scaffolds

The stereocontrolled synthesis of this compound is a significant challenge in organic chemistry due to the presence of two contiguous stereocenters in its structure. Asymmetric synthesis, a field dedicated to converting achiral starting materials into chiral products, offers a powerful toolkit to address this challenge. uwindsor.ca The primary goal is to selectively produce one enantiomer of the threo diastereomer, which requires precise control over the formation of the carbon-oxygen and carbon-carbon bonds that establish the stereochemistry at the α and β positions of the glycerol (B35011) side chain. The main strategies employed for this purpose fall into three major categories: chiral pool synthesis, substrate-controlled methods using chiral auxiliaries, and catalyst-controlled reactions. williams.edu

Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. tcichemicals.com The inherent chirality of these molecules is transferred to the target scaffold, establishing one or more of the required stereocenters. For the synthesis of this compound, a hypothetical chiral pool approach might begin with a chiral precursor like D-isoascorbic acid or a derivative of a chiral sugar that already possesses the desired stereochemistry at one of the alcohol-bearing carbons. Subsequent chemical transformations would then build the rest of the guaiacylglycerol structure, including the aromatic ring and the ether linkage, while preserving the initial stereochemistry.

Substrate-Controlled Methods: Chiral Auxiliaries

A widely used strategy involves the temporary attachment of a chiral auxiliary to an achiral substrate. wikipedia.org This auxiliary, which is an enantiomerically pure compound, directs the stereochemical course of a subsequent reaction by creating a diastereomeric transition state. slideshare.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of this compound, an achiral precursor could be functionalized with a chiral auxiliary, such as an Evans oxazolidinone. slideshare.net This chiral substrate could then undergo a diastereoselective reaction, for example, an aldol condensation, to introduce the hydroxyl groups with the correct threo relative stereochemistry. The steric hindrance imposed by the auxiliary would favor attack from one face of the molecule, leading to the preferential formation of one diastereomer.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol Condensation | >99:1 | slideshare.net |

| Camphorsultam | Diels-Alder Reaction | >95:5 | wikipedia.org |

| (R,R)- and (S,S)-Pseudoephedrine | Alkylation | >95:5 | wikipedia.org |

Catalyst-Controlled Asymmetric Synthesis

Catalytic asymmetric synthesis is often considered the most elegant and efficient approach, as a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. williams.edu These reactions can be broadly categorized into those using chiral metal complexes and organocatalysts.

A prominent example relevant to the synthesis of this compound scaffolds is the Sharpless asymmetric epoxidation. This reaction uses a titanium tetra(isopropoxide) catalyst in conjunction with a chiral diethyl tartrate (DET) ligand to epoxidize allylic alcohols with high enantioselectivity. wikipedia.orgdalalinstitute.com An appropriately substituted allylic alcohol could be epoxidized to create a chiral epoxide, which serves as a versatile intermediate. wikipedia.org The subsequent nucleophilic opening of this epoxide can establish the stereocenters of the glycerol backbone. For instance, using (-)-DET directs the epoxidation to one face of the alkene, while (+)-DET directs it to the opposite face, allowing access to either enantiomer of the product. researchgate.net

Another powerful method is the Sharpless asymmetric dihydroxylation, which can install two adjacent hydroxyl groups across a double bond with high stereocontrol. researchgate.net This reaction could be applied to a precursor containing a carbon-carbon double bond to directly form the diol moiety of the guaiacylglycerol with the desired threo configuration. The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) determines the facial selectivity of the dihydroxylation. researchgate.net

Recent advances have also focused on the catalytic asymmetric synthesis of allylic aryl ethers, which could be a key step in forming the ether linkage in guaiacylglycerol derivatives. nih.govsemanticscholar.org These reactions often employ palladium catalysts with chiral ligands to control the stereochemical outcome, achieving high yields and enantiomeric excess (ee). nih.gov

Table 2: Examples of Catalytic Asymmetric Reactions

| Reaction | Catalyst/Ligand System | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄ / Diethyl Tartrate | >90% | wikipedia.orgresearchgate.net |

| Sharpless Asymmetric Dihydroxylation | K₂OsO₂(OH)₄ / (DHQ)₂PHAL | >95% | researchgate.net |

| Asymmetric Allylic Arylation | Palladium(II) / [COP-OAc]₂ | 90-97% | nih.gov |

By applying these principles of asymmetric synthesis, chemists can overcome the challenge of stereoselectivity and efficiently produce enantiomerically pure this compound, a crucial step for studying its biological properties and potential applications.

Degradation and Biotransformation Pathways of Threo Guaiacylglycerol

Microbial Degradation Mechanisms

The biological breakdown of guaiacylglycerol-β-guaiacyl ether (GGE), of which threo-guaiacylglycerol is a stereoisomer, is carried out by a range of bacteria and fungi capable of utilizing lignin-derived compounds as carbon sources.

Bacterial Metabolism

Several bacterial species have been extensively studied for their ability to metabolize β-O-4 lignin (B12514952) model compounds. The pathways are typically initiated by the oxidation of the Cα-hydroxyl group, followed by the cleavage of the β-aryl ether bond.

Sphingobium sp. SYK-6

This alphaproteobacterium is one of the most well-characterized degraders of lignin-derived aromatic compounds. Sphingobium sp. SYK-6 can utilize all four stereoisomers of guaiacylglycerol-β-guaiacyl ether (GGE) as a sole carbon and energy source. The degradation pathway begins with the oxidation of the Cα-hydroxyl group of the GGE stereoisomers by a series of stereoselective NAD+-dependent Cα-dehydrogenases (LigD, LigL, LigN, and LigO). This initial step converts the GGE isomers into two enantiomers of α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV). Following this oxidation, the ether linkages of the MPHPV enantiomers are cleaved by stereoselective glutathione (B108866) S-transferases (GSTs), specifically LigF, LigE, and LigP. This cleavage results in the formation of guaiacol (B22219) and glutathione conjugates, which are further metabolized.

Novosphingobium sp. strain MBES04

This marine bacterium possesses an etherase system that reductively cleaves the β-O-4 ether bond of GGE. The pathway in MBES04 involves a combination of six enzymes. Similar to SYK-6, the process is initiated by Cα-dehydrogenases. The subsequent cleavage of the ether bond results in phenylpropanone monomers. Interestingly, strain MBES04 accumulates these monomers as end-products rather than utilizing them as an energy source, suggesting the etherase system may function as a sensor for lignin fragments in its environment.

Pseudomonas cepacia 122

This bacterium is capable of growing on several arylglycerol-β-aryl ether lignin model compounds, including GGE. The degradation pathway in P. cepacia 122 involves a Cα-Cβ splitting mechanism. Intermediates identified during the breakdown of guaiacylglycerol-β-guaiacyl ether include guaiacol, guaiacoxyethanol, vanillin (B372448), and vanillic acid nih.gov. The enzyme system responsible for this degradation is inducible and is repressed by the presence of glucose nih.gov.

| Bacterium | Key Metabolic Feature | Initial Step | Identified Intermediates/Products | Reference |

|---|---|---|---|---|

| Sphingobium sp. SYK-6 | Complete catabolism of all GGE stereoisomers | Cα-oxidation by Lig dehydrogenases | α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV), Guaiacol | mdpi.comnih.gov |

| Novosphingobium sp. strain MBES04 | Reductive cleavage of β-O-4 bond; accumulation of monomers | Cα-oxidation | Phenylpropanone monomers | apsnet.orgmdpi.com |

| Pseudomonas cepacia 122 | Inducible Cα-Cβ splitting mechanism | Not explicitly defined as Cα-oxidation | Guaiacol, Guaiacoxyethanol, Vanillin, Vanillic acid | nih.gov |

Fungal Metabolism

Fungi, particularly white-rot fungi, are primary degraders of lignin in nature. However, some ascomycetes like Fusarium also possess ligninolytic capabilities.

Fusarium solani M-13-1

While specific studies on the degradation of this compound by Fusarium solani M-13-1 are not extensively detailed, the species complex is known for its ability to degrade lignin. Fusarium solani isolates have been shown to efficiently metabolize both Kraft and Klason lignin and can grow on lignocellulose-based substrates as the sole carbon source. The degradation mechanism involves the production of extracellular lignin-modifying enzymes, such as laccases and lignin peroxidases. These enzymes catalyze the oxidation of phenolic and non-phenolic components of lignin, leading to the cleavage of various bonds, including the β-O-4 aryl ether linkages. This oxidative process would break down complex lignin into smaller, more manageable compounds, including structures similar to guaiacylglycerol (B1216834), which would then be further metabolized.

Enzymatic Systems Involved in Degradation

The microbial degradation of this compound is a multi-step process mediated by a cascade of specific enzymes. The pathway in Sphingobium sp. SYK-6 is the most thoroughly characterized and serves as a model for bacterial β-aryl ether cleavage.

C-alpha-Dehydrogenases (LigD, LigN, LigL, LigO)

The first committed step in the catabolism of GGE in Sphingobium sp. SYK-6 is the oxidation of the secondary alcohol at the Cα position. This reaction is catalyzed by a suite of four stereospecific NAD+-dependent dehydrogenases. mdpi.comresearchgate.net

LigD, LigL, LigN, and LigO collectively ensure the oxidation of all four stereoisomers of GGE. mdpi.comresearchgate.net

Each enzyme exhibits a preference for one or two of the stereoisomers, highlighting the system's stereoselectivity. mdpi.com

The product of this oxidation is the corresponding α-keto ether, β-(2-methoxyphenoxy)-γ-hydroxypropiovanillone (MPHPV). nih.govresearchgate.net This oxidation is crucial as it activates the molecule for the subsequent ether bond cleavage. nih.gov

Glutathione S-Transferases (LigE, LigF, LigG, LigP)

Following Cα-oxidation, the β-O-4 ether bond is cleaved by a set of glutathione S-transferases (GSTs), which function as β-etherases. This is a key step in lignin depolymerization.

LigF, LigE, and LigP are enantioselective GSTs that catalyze the nucleophilic attack of glutathione on the β-carbon of the MPHPV enantiomers. nih.govresearchgate.netnih.gov

LigF acts on the (βS)-enantiomers, while LigE and LigP act on the (βR)-enantiomers. researchgate.net

This reaction cleaves the ether bond, releasing guaiacol and forming a β-glutathionyl-γ-hydroxypropiovanillone (GS-HPV) conjugate. researchgate.net

LigG functions as a glutathione lyase. It specifically catalyzes the elimination of glutathione from the GS-HPV conjugate produced by LigF, yielding β-hydroxypropiovanillone. researchgate.netnih.gov This step regenerates glutathione and produces an achiral product for further metabolism. nih.gov

| Enzyme Family | Enzyme (Gene) | Function | Substrate | Product | Reference |

|---|---|---|---|---|---|

| C-alpha-Dehydrogenases | LigD | Stereospecific oxidation of Cα-hydroxyl group | Guaiacylglycerol-β-guaiacyl ether (GGE) stereoisomers | α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV) | mdpi.comnih.govresearchgate.net |

| LigL | |||||

| LigN | |||||

| LigO | |||||

| Glutathione S-Transferases | LigE | Enantioselective β-aryl ether bond cleavage | (βR/βS)-MPHPV | Guaiacol + (βR/βS)-glutathionyl-γ-hydroxypropiovanillone (GS-HPV) | nih.govresearchgate.netnih.gov |

| LigF | |||||

| LigP | |||||

| LigG | Glutathione lyase (removes glutathione) | GS-HPV | β-hydroxypropiovanillone (HPV) + Glutathione | researchgate.netnih.gov |

Other Relevant Oxidoreductases

Lignin-Modifying Enzymes (LMEs) : This group includes heme-containing peroxidases like lignin peroxidase (LiP), manganese peroxidase (MnP), and versatile peroxidase (VP), as well as multi-copper oxidases like laccases. mdpi.com These enzymes catalyze one-electron oxidation of lignin units, generating radical species that lead to spontaneous bond cleavage in a non-specific manner.

Lignin-Degrading Auxiliary (LDA) Enzymes : These enzymes support the activity of LMEs. This group includes aryl-alcohol oxidases (AAOs), which produce the hydrogen peroxide required by peroxidases. nih.govmdpi.com AAOs catalyze the oxidation of a variety of aromatic alcohols, which are common products of lignin breakdown. nih.gov

These auxiliary enzymes are crucial for initiating the degradation of the complex lignin polymer, making smaller, soluble fragments available for uptake and specific catabolism by microbial cells.

Identification of Degradation Intermediates and Pathways of this compound

The degradation of this compound, a key model compound representing the β-O-4 aryl ether linkage predominant in lignin, proceeds through several critical pathways involving specific intermediates. The breakdown of this complex molecule is essential for lignin valorization and understanding its environmental fate.

Cleavage of Beta-O-4 Ether Linkages

The most significant step in the degradation of guaiacylglycerol-β-guaiacyl ether (GGE), of which this compound is a stereoisomer, is the cleavage of the β-O-4 ether bond. This linkage constitutes the majority of bonds connecting aromatic units in the lignin heteropolymer researchgate.net. Various chemical and biological methods have been developed to break this bond.

In biological systems, particularly in bacteria like Sphingobium sp. SYK-6, the cleavage occurs via a specialized β-etherase pathway researchgate.net. This enzymatic process is a promising route for lignin depolymerization. Chemical methods also target this bond. For instance, treatment with acidic ionic liquids can effectively promote the cleavage of the β-O-4 bond frontiersin.org. Thermal processes like pyrolysis also lead to the breaking of this bond, primarily through homolytic cleavage at lower temperatures ncsu.edumdpi.com. Studies using subcritical water have demonstrated that increasing temperature promotes the decomposition reactions that sever the ether bond mdpi.comresearchgate.net.

The stereochemistry of the molecule influences the rate of cleavage. Under alkaline pulping conditions, the β-O-4 bond of the erythro isomer is reported to cleave approximately four times more rapidly than that of the threo isomer ncsu.edu.

Formation of Arylpropane Derivatives (e.g., α-(2-methoxyphenoxy)-β-hydroxypropiovanillone)

Following the initial enzymatic attack on this compound, specific arylpropane derivatives are formed as key intermediates. In the well-studied bacterium Sphingobium sp. SYK-6, the degradation pathway involves the oxidation of the alcohol group at the alpha-carbon (Cα) of the side chain researchgate.net.

This oxidation is carried out by stereospecific Cα-dehydrogenases, leading to the formation of α-(2-methoxyphenoxy)-β-hydroxypropiovanillone, also referred to as β-(2-methoxyphenoxy)-γ-hydroxypropiovanillone (MPHPV) or erone researchgate.netresearchgate.net. This ketone derivative is a critical intermediate in the β-etherase pathway before the subsequent cleavage of the β-O-4 linkage researchgate.net. The formation of these arylpropane derivatives is a necessary step that facilitates the downstream depolymerization into simpler aromatic compounds.

Formation of Simpler Aromatic Compounds (e.g., Guaiacol, Vanillin)

The ultimate breakdown of this compound and its intermediates yields simpler, valuable aromatic compounds. Guaiacol and vanillin are two of the most significant products formed from the cleavage of the GGE structure mdpi.comresearchgate.net.

During thermal degradation processes like pyrolysis, guaiacol is a major product, formed through the homolysis of the Cβ-O bond ncsu.edu. In subcritical water treatment, the yields of both guaiacol and vanillin increase with temperature mdpi.com. The formation of vanillin from GGE can proceed through multiple pathways. One confirmed route involves a non-oxidative alkaline decomposition to form an enol ether intermediate, which is then converted to vanillin rsc.org. However, research suggests that other, more direct pathways to vanillin exist that bypass this intermediate rsc.org. Anaerobic degradation by rumen bacteria has also been shown to produce vanillin, vanillic acid, and guaiacol from GGE-related model compounds nih.gov.

The production of these simpler aromatics is a primary goal of lignin biorefineries, as they are valuable platform chemicals for the chemical, food, and pharmaceutical industries researchgate.netcore.ac.uk.

Stereospecificity in Enzymatic Degradation of this compound Stereoisomers

Enzymatic degradation of guaiacylglycerol-β-guaiacyl ether is highly stereospecific. The compound has two chiral centers (Cα and Cβ), resulting in four stereoisomers: (αR,βS)- and (αS,βR)- making up the erythro form, and (αR,βR)- and (αS,βS)- making up the threo form researchgate.net.

Microorganisms like Sphingobium sp. SYK-6 have evolved distinct enzymes to process these different stereoisomers. This bacterium possesses at least four distinct Cα-dehydrogenases (LigD, LigL, LigN, and LigO) that oxidize the Cα-hydroxyl group in a stereospecific manner researchgate.net. For example, the LigD enzyme is essential for the conversion of the αR isomers of both erythro- and threo-GGE researchgate.net. A mutant strain lacking the ligD gene was only able to transform 50% of the provided threo-GGE, specifically the αS isomer, demonstrating the enzyme's strict stereospecificity researchgate.net. This high degree of specificity indicates a sophisticated enzymatic system for handling the structural complexity of lignin.

This stereo-preference is not limited to microbial degradation. During chemical processes like oxygen delignification, a reverse stereo-preference has been observed where the erythro isomer is degraded to a lesser extent than the threo isomer under certain conditions elsevierpure.com.

Photodegradation Mechanisms and Environmental Fate

The photodegradation of this compound, as a component of lignin, contributes to its environmental fate. While specific studies on the photodegradation of isolated this compound are limited, the mechanisms can be inferred from studies on related lignin model compounds and general principles of organic photochemistry researchgate.netmdpi.com.

Advanced Analytical Methodologies in Threo Guaiacylglycerol Research

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the isolation and purification of threo-guaiacylglycerol from its isomers and other related compounds. The choice of method depends on the specific research objective, ranging from routine analysis to the challenging separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC, RP-HPLC, Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Reversed-phase HPLC (RP-HPLC), utilizing a nonpolar stationary phase (commonly C18) and a polar mobile phase, is frequently employed for the separation of guaiacylglycerol (B1216834) derivatives. However, standard HPLC methods often show a single peak for both erythro and threo diastereomers, indicating a racemic nature and necessitating more specialized techniques for their resolution. oup.com

For the separation of enantiomers, Chiral HPLC is the method of choice. This technique uses a chiral stationary phase to differentiate between the enantiomers of this compound, which is critical for stereoselective synthesis and biological activity studies.

Below is a table summarizing typical HPLC conditions for the analysis of related compounds, which can be adapted for this compound.

| Parameter | Condition |

| Column | C18 (ODS) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients |

| Detector | UV-Vis or Refractive Index (RI) |

| Temperature | Often controlled to ensure reproducibility |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. By using smaller particle sizes in the stationary phase (typically <2 µm), UPLC systems can operate at higher pressures, leading to more efficient separations. In the context of this compound research, UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for identifying and quantifying the compound in complex mixtures, such as plant extracts. nih.govfrontiersin.orgresearchgate.net For instance, UPLC-High-Resolution Mass Spectrometry (UPLC-HRMS) has been used to analyze the differential accumulation of lignans (B1203133) and neolignans, including this compound derivatives, in plant cell cultures. frontiersin.orgresearchgate.net

A rapid and sensitive UPLC-MS/MS method has been developed for the quantification of dilignols, including this compound-β-O-4′-coniferyl ether. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS, Py-GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. nih.gov This typically involves silylation to convert the hydroxyl groups into trimethylsilyl (B98337) ethers.

Pyrolysis-GC/MS (Py-GC/MS) is a specialized technique used to study the thermal decomposition of complex materials like lignin (B12514952), where this compound is a model for the β-O-4 linkage. In this method, the sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by GC and identified by MS. ncsu.edu This provides insights into the structure of the original macromolecule and the mechanisms of its degradation. Studies on guaiacylglycerol-β-guaiacyl ether, a related compound, have shown that at high temperatures, a variety of phenolic compounds are generated. ncsu.edu

Capillary Electrophoresis for Stereoisomer Separation

Capillary Electrophoresis (CE) has emerged as a powerful and rapid method for the separation of the four diastereomers of guaiacylglycerol. oup.com This technique offers high separation efficiency and requires only small amounts of sample and reagents. oup.com Enantioseparation is achieved by adding a chiral selector to the background electrolyte. oup.com

In a notable study, a baseline separation of the four diastereomers of guaiacylglycerol was achieved in under 10 minutes using hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector. The optimized conditions were a 25 mmol/L Borax–NaOH buffer (pH 10.01) with 30 mmol/L HP-β-CD at 15°C and 30 kV. oup.com The effects of buffer pH, chiral selector and buffer concentration, applied voltage, and cartridge temperature were all found to significantly influence the separation. oup.com

Spectroscopic Characterization for Structural and Mechanistic Studies

Spectroscopic techniques are fundamental for the unambiguous structural elucidation of this compound and for investigating the mechanisms of its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR, HSQC, 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of organic molecules, including this compound.

¹H NMR Spectroscopy provides detailed information about the proton environment in the molecule. A key application in the study of guaiacylglycerol isomers is the determination of the relative configuration (threo vs. erythro). A concise method has been established based on the chemical shift differences (Δδ) of the diastereotopic methylene (B1212753) protons (H-9) in the ¹H NMR spectrum. nih.govrsc.org In DMSO-d₆, the threo configuration corresponds to a larger Δδ(H9a–H9b) value (>0.15 ppm), while the erythro configuration shows a smaller value (<0.07 ppm). nih.gov

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of C-7 and C-8 are particularly useful for distinguishing between the threo and erythro isomers of guaiacylglycerol derivatives. researchgate.net

2D-NMR Techniques , such as Heteronuclear Single Quantum Coherence (HSQC), are crucial for assigning the ¹H and ¹³C NMR signals unequivocally. muni.cznih.govlibretexts.org HSQC correlates the chemical shifts of directly bonded protons and carbons, providing a detailed map of the molecule's connectivity. muni.cznih.govlibretexts.org

³¹P NMR Spectroscopy is a specialized NMR technique that can be applied to study phosphorylated derivatives of this compound. While not directly analyzing the parent compound, it is a powerful tool for investigating enzymatic reactions involving phosphorylation. nih.gov The high natural abundance and wide chemical shift range of the ³¹P nucleus make it highly suitable for quantitative analysis. oxinst.commdpi.com

Below is a table summarizing key NMR data for distinguishing threo and erythro isomers of a guaiacylglycerol derivative.

| Isomer | ¹H NMR (J-value of C₇-H) | ¹³C NMR (Chemical Shift) |

| threo | Smaller J-value | Distinct shifts for C₇ and C₈ |

| erythro | Larger J-value | Distinct shifts for C₇ and C₈ |

Mass Spectrometry (MS/MS, HRMS) for Molecular Structure and Fragments

Mass spectrometry (MS) has become an indispensable tool for the structural elucidation of complex organic molecules, including this compound. Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are particularly powerful for differentiating isomers and identifying specific fragments, which is crucial for characterizing lignin degradation products and related compounds.

In the analysis of guaiacylglycerol and its derivatives, electrospray ionization (ESI) is a commonly employed technique, often in negative ion mode, to generate deprotonated molecules ([M-H]−). These ions are then subjected to collision-activated dissociation (CAD) in MS/MS experiments to induce fragmentation. The resulting fragment ions provide a wealth of structural information. acs.orgnih.gov

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions for both parent and fragment ions. This level of precision is critical for distinguishing between isobaric species—molecules that have the same nominal mass but different elemental formulas.

Studies on related dimeric lignin model compounds with β-O-4 linkages, which are structurally analogous to this compound, have detailed characteristic fragmentation pathways. acs.orgnih.govresearchgate.net These studies, often supported by quantum chemical calculations, have identified key bond cleavages and neutral losses that serve as diagnostic markers for specific structural motifs. The fragmentation patterns allow for the identification of the different aromatic units and the nature of the linkages between them.

A key aspect of analyzing this compound via MS/MS is the ability to differentiate it from its erythro isomer. While the mass spectra of the parent ions are identical, the stereochemistry can influence the fragmentation pathways, leading to differences in the relative abundances of certain fragment ions. However, detailed studies specifically outlining these differences for this compound are an ongoing area of research.

The table below summarizes some of the expected key fragment ions and neutral losses for this compound based on the fragmentation of related lignin model compounds.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| [M-H]⁻ | Varies | H₂O | Loss of a water molecule |

| [M-H]⁻ | Varies | CH₂O | Loss of formaldehyde |

| [M-H]⁻ | Varies | Guaiacol (B22219) | Cleavage of the β-O-4 ether linkage |

Vibrational Spectroscopy (IR, Raman, Terahertz Time-Domain Spectroscopy) for Conformational Analysis

Vibrational spectroscopy techniques are powerful non-destructive methods for investigating the three-dimensional structure and conformational dynamics of molecules like this compound. Infrared (IR), Raman, and Terahertz Time-Domain Spectroscopy (THz-TDS) each probe different aspects of molecular vibrations and provide complementary information.

Infrared (IR) and Raman Spectroscopy are used to study the vibrational modes of molecules. The frequencies of these vibrations are sensitive to the local chemical environment, including bond strengths, bond angles, and intermolecular interactions such as hydrogen bonding. In the context of this compound, these techniques can be used to:

Identify characteristic functional groups (e.g., hydroxyl, ether, aromatic rings).

Distinguish between different crystalline forms or polymorphs.

Study the effects of temperature, pressure, and solvent on molecular conformation.

Differentiate between threo and erythro isomers based on subtle differences in their vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

Studies on the related compound guaiacylglycerol-β-guaiacyl ether have demonstrated the utility of THz-TDS and Raman spectroscopy for conformational analysis. By comparing experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), specific absorption peaks can be assigned to particular vibrational modes of the different conformers. This combined experimental and computational approach allows for the estimation of the relative populations of different isomers in a sample.

The following table presents typical vibrational modes of interest for the conformational analysis of this compound and related compounds.

| Spectroscopic Technique | Frequency Range | Vibrational Modes Probed | Information Gained |

|---|---|---|---|

| Infrared (IR) | 4000-400 cm⁻¹ | Stretching and bending of functional groups (O-H, C-H, C=C, C-O) | Functional group identification, hydrogen bonding |

| Raman | 4000-50 cm⁻¹ | Symmetric vibrations, skeletal modes of the carbon backbone and aromatic rings | Molecular fingerprinting, conformational isomers |

| Terahertz (THz-TDS) | ~100-5 cm⁻¹ (3-0.15 THz) | Intermolecular vibrations, torsional modes, collective motions | Crystal structure, polymorphism, long-range conformational order |

Isotopic Labeling and Tracer Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate biosynthetic and degradation pathways. By replacing one or more atoms in a precursor molecule with a stable isotope (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), researchers can follow the incorporation of the label into downstream products using mass spectrometry or NMR spectroscopy.

In the context of this compound, isotopic labeling studies are crucial for understanding its role in lignin biosynthesis and its subsequent degradation. For example, by feeding plants with isotopically labeled precursors of the phenylpropanoid pathway, such as L-phenylalanine or ferulic acid, one can track the flow of carbon and hydrogen atoms into the monolignol precursors (coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol) and their subsequent polymerization into lignin, including the formation of this compound β-ether linkages.

Key applications of isotopic labeling in this compound research include:

Biosynthetic Pathway Elucidation: Determining the sequence of enzymatic reactions and intermediates leading to the formation of this compound units within the lignin polymer. For instance, labeled precursors can help confirm the stereospecificity of the enzymes involved in the formation of the threo isomer.

Metabolic Flux Analysis: Quantifying the rate of synthesis and turnover of this compound and related compounds in living organisms. This provides insights into how metabolic pathways are regulated under different physiological conditions or in response to environmental stimuli.

Degradation Pathway Studies: Tracing the breakdown products of this compound during chemical or biological delignification processes. This is essential for understanding the mechanisms of lignin degradation and for developing more efficient biorefining technologies.

The general workflow for an isotopic labeling study involving this compound is outlined in the table below.

| Step | Description | Key Techniques |

|---|---|---|

| 1. Synthesis/Selection of Labeled Precursor | A precursor to the This compound biosynthetic pathway is synthesized with a stable isotope label (e.g., ¹³C-labeled L-phenylalanine). | Organic synthesis |

| 2. Administration of Tracer | The labeled precursor is introduced into the biological system (e.g., a plant seedling or cell culture). | In vivo or in vitro feeding experiments |

| 3. Incubation and Sampling | The system is allowed to metabolize the tracer for a specific period, followed by harvesting and extraction of the relevant chemical fractions. | Timed sampling, chemical extraction |

| 4. Analysis of Labeled Products | The extracted compounds are analyzed to detect the presence and position of the isotopic label in This compound and its metabolites. | LC-MS/MS, HRMS, NMR Spectroscopy |

| 5. Pathway Reconstruction | The pattern of label incorporation is used to deduce the metabolic pathway and quantify fluxes. | Metabolic modeling |

Quantitative Analysis in Complex Biological and Chemical Matrices

Accurate quantification of this compound in complex matrices such as plant tissues, lignin extracts, or bio-oil is essential for a wide range of applications, from understanding plant metabolism to optimizing industrial processes. The complexity of these matrices, which contain numerous interfering substances, necessitates the use of highly selective and sensitive analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantitative analysis of this compound. nih.gov This technique combines the excellent separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high selectivity and sensitivity of mass spectrometry.

The typical workflow for quantitative analysis involves:

Sample Preparation: Extraction of this compound from the matrix, often followed by a clean-up step (e.g., solid-phase extraction) to remove interfering compounds.

Chromatographic Separation: Separation of this compound from other components of the extract on a reversed-phase or normal-phase HPLC column. The separation of threo and erythro isomers can be challenging and may require specialized chiral columns or optimized chromatographic conditions.

Mass Spectrometric Detection: The eluting compounds are ionized (e.g., by ESI) and detected by the mass spectrometer. For quantification, Multiple Reaction Monitoring (MRM) is a common acquisition mode in tandem mass spectrometry. In MRM, a specific precursor ion of this compound is selected and fragmented, and one or more specific product ions are monitored. This highly selective process minimizes interference from the matrix and allows for accurate quantification even at low concentrations.

To ensure accuracy and precision, an internal standard is typically used. The ideal internal standard is an isotopically labeled version of the analyte (e.g., ¹³C₆-threo-Guaiacylglycerol), as it has nearly identical chemical and physical properties to the unlabeled compound and can correct for variations in sample preparation and instrument response.

The table below summarizes the key parameters for a typical quantitative LC-MS/MS method for this compound.

| Parameter | Description | Common Choice |

|---|---|---|

| Chromatography | Separation of the analyte from the matrix. | Reversed-phase UHPLC |